molecular formula C11H12N2O B193734 3-Phenylpyrazin-2-ol CAS No. 2882-18-0

3-Phenylpyrazin-2-ol

Cat. No. B193734
CAS RN: 2882-18-0
M. Wt: 172.18 g/mol
InChI Key: SYPKOIOSVWYKHO-UHFFFAOYSA-N
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Description

3-Phenylpyrazin-2-ol is a pharmaceutical secondary standard and certified reference material . It is also known as Ampicillin impurity H (PhEur), 3-Phenyl-1H-pyrazin-2-one . The molecular formula is C10H8N2O and the molecular weight is 172.18 .


Molecular Structure Analysis

The molecular structure of 3-Phenylpyrazin-2-ol consists of a pyrazinone ring attached to a phenyl group . The SMILES string representation is OC1=NC=CN=C1C2=CC=CC=C2 .


Chemical Reactions Analysis

3-Phenylpyrazin-2-ol has 2-Hydroxypyrazine in its structure . 2-Hydroxypyrazine is used in the synthesis of potential antioxidants and is also used in the preparation of antibacterial agents as 2-substituted pyrazine derivatives .


Physical And Chemical Properties Analysis

The physical and chemical properties of 3-Phenylpyrazin-2-ol include a molecular formula of C10H8N2O, a molecular weight of 172.18 , and an accurate mass of 172.0637 .

Scientific Research Applications

Fluorescence Labeling in Saccharide Analysis

3-Phenylpyrazin-2-ol derivatives, such as 2-amino-3-phenylpyrazine, have been identified as sensitive fluorescence labeling reagents for saccharides with a reducing end. This application allows for the effective analysis of monosaccharides through techniques like High-Performance Liquid Chromatography (HPLC) and High-Performance Capillary Electrophoresis (HPCE), even in complex biological samples like glycoproteins (Yamamoto, Hamase, & Zaitsu, 2003).

Antitumor Activity

Studies on 3-aminopyrazoles, closely related to 3-phenylpyrazin-2-ol, have revealed their potential as antitumor agents, particularly as inhibitors of CDK2/cyclin A. A Quantitative Structure-Activity Relationship (QSAR) study highlighted the importance of specific structural variations in these compounds for antitumor activity (Samanta et al., 2006).

Synthesis and Spectroscopy

Research into the synthesis of derivatives like Mono- and Dibromo-Derivatives of 1-Phenylpyrazol-3-ol, a compound structurally similar to 3-Phenylpyrazin-2-ol, has provided valuable insights. These derivatives are instrumental in understanding complex spectroscopic data and could have implications in various fields including medicinal chemistry (Nedzelskytė et al., 2007).

In Vitro Antiproliferative Activity

Pyrazole derivatives have been evaluated for their in vitro antiproliferative activity against human melanoma cell lines. The structure-activity relationships of these compounds, which include pyrazole-beta-diketone dihalotin(IV) compounds, highlight their potential therapeutic applications in oncology (Pettinari et al., 2006).

Electrospray Ionization Mass Spectrometry

The study of 3-phenyl-N-(3-(4-phenylpiperazin-1-yl)propyl)-1H-pyrazole-5-carboxamide derivatives using Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) highlights the significance of arylpyrazoles in pharmaceuticals and their diverse biological activities. This research is crucial for understanding the mass spectrometric behavior of these compounds, which can include a range of activities from analgesic to anticoagulant (Chander et al., 2012).

Safety And Hazards

The safety data sheet for 3-Phenylpyrazin-2-ol indicates that it has acute toxicity when ingested and can cause skin irritation .

properties

IUPAC Name

3-phenyl-1H-pyrazin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O/c13-10-9(11-6-7-12-10)8-4-2-1-3-5-8/h1-7H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYPKOIOSVWYKHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC=CNC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40951466
Record name 3-Phenylpyrazin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40951466
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Phenylpyrazin-2-ol

CAS RN

2882-18-0, 73200-73-4
Record name 2-Hydroxy-3-phenylpyrazine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002882180
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Phenylpyrazin-2-ol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073200734
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Phenylpyrazin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40951466
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Phenyl-2(1H)-pyrazinone
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E131SU560G
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

To a stirred solution of 0.3 mol. of potassium cyanide and 0.3 mol. of ammonium chloride in 100 ml. of water is added a solution of 0.3 mol. of benzaldehyde (Aldrich Chemical Co.) in 100 ml. of methanol. The reaction mixture is stirred at 25° C. for 6.0 hr. The oil layer is isolated and dissolved in methylene chloride. The solution is washed with water, dried and evaporated to give a brown oil. The oil is stirred with 150 ml. of concentrated hydrochloric acid for 1.0 hr. at 45° C. to precipitate phenylglycinamide hydrochloride. The precipitate is dissolved in 120 ml. of water stirred and cooled to 2° C. A solution of 4.8 g. (0.03 mol.) of 40% aqueous glyoxal is added, followed by dropwise addition of 6.0 ml. of 10 N sodium hydroxide. The reaction mixture is stirred for 5.0 hr. at 2° C. and then filtered. The filtrate is acidified to pH 6 with 3.0 ml. of 10 N hydrochloric acid and the precipitate of title compound is collected by filtration.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
K Mishra, S Pradhan, MS Akhtar, WG Yang… - New Journal of …, 2021 - pubs.rsc.org
… Ampicillin (AMP) gives 6-methyl-3-phenylpyrazin-2-ol and ciprofloxacin (CIP) affords 1-cyclopropyl-6-fluoro-3-(hydroxymethyl)-7-(piperazin-1-yl)-2,3-dihydroquinolin-4(1H)-one. …
Number of citations: 2 pubs.rsc.org
YR Lee, DY Lee, YK Jung, J Youngeup, JH Jeong… - New J. Chem, 2021 - yrleelab.org
… Ampicillin (AMP) gives 6-methyl-3phenylpyrazin-2-ol and ciprofloxacin (CIP) affords 1-cyclopropyl-6-fluoro-3-(hydroxymethyl)-7-(piperazin-1-yl)-2, 3-dihydroquinolin-4(1H)-one. …
Number of citations: 2 www.yrleelab.org
L Zhang, XL Cheng, Y Liu, M Liang, H Dong… - Journal of Analytical …, 2014 - hindawi.com
Rapid Resolution Liquid Chromatography coupled with Electrospray Ionization Tandem Mass Spectrometry (RRLC-ESI-MS n ) was used to separate and identify related substances in …
Number of citations: 12 www.hindawi.com
M Doležalová, B Kunteová… - Journal of separation …, 2004 - Wiley Online Library
… Ampicillin diketopiperazine (ADPP) 97.6%, ampicillin penicilloic acid (APCA) 95.5%, 3-phenylpyrazin-2-ol (PP) 98.9%, phenylglycylampicillin (PGA) 93.4%, ampicillin …
TA Morales - 2023 - search.proquest.com
Trace organic contaminants (TOrCs) can persist through conventional wastewater treatment plants and are released into the environment through various routes. These chemicals have …
Number of citations: 0 search.proquest.com
JL Johnson - 2022 - search.proquest.com
Membrane bioreactors (MBRs) have been increasingly implemented in both small and large-scale wastewater treatment and water reuse schemes. Evaluating persistent compounds …
Number of citations: 0 search.proquest.com

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